molecular formula C53H49N5O4 B12288496 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

Cat. No.: B12288496
M. Wt: 820.0 g/mol
InChI Key: OXHGMTPGAFKZHK-UHFFFAOYSA-N
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Description

Purine Core Substitution Patterns

The purine moiety is a bicyclic system comprising a pyrimidine ring fused to an imidazole ring. Key substitutions include:

  • Position 2 : The amino group (-NH₂) enhances hydrogen-bonding potential, critical for molecular recognition.
  • Position 6 : The benzyloxy group introduces hydrophobicity and steric hindrance, stabilizing the molecule against nucleophilic attack .
  • Position 9 : The cyclopentyl substituent’s stereochemistry directs spatial orientation, influencing binding interactions in biological systems .

Electronic Effects :

  • The electron-withdrawing ketone at position 6 polarizes the purine ring, increasing electrophilicity at position 2.
  • Benzyloxy groups donate electrons via resonance, moderating the electron-deficient nature of the purine system.

Cyclopentyl Ring Stereochemistry

The cyclopentyl group adopts a non-planar conformation due to its stereochemical constraints:

Position Substituent Stereochemistry
1 Methylidene (-CH₂) S-configuration
3 Benzyloxymethyl (-CH₂OBn) R-configuration
4 Benzyloxy (-OBn) S-configuration

This configuration creates a twist-boat conformation in the cyclopentyl ring, minimizing steric clashes between the bulky benzyloxy groups . The methylidene group at position 2 introduces rigidity, locking the ring into a specific spatial arrangement.

Conformational Analysis :

  • Benzyloxy Groups : The para positions of the benzyl rings adopt staggered orientations relative to the cyclopentyl ring, reducing van der Waals repulsions.
  • Hydrogen Bonding : The oxygen atoms in the benzyloxy groups may engage in weak C-H···O interactions with adjacent substituents.

Protective Group Architecture

The molecule employs benzyl (Bn) ethers as protective groups for hydroxyl functionalities:

Protective Group Location Role
Benzyloxy (-OBn) Purine position 6 Protects hydroxyl during synthesis
Benzyloxy Cyclopentyl position 4 Stabilizes intermediate
Benzyloxymethyl Cyclopentyl position 3 Prevents undesired side reactions

Rationale for Benzyl Groups :

  • Stability : Benzyl ethers resist hydrolysis under acidic and basic conditions, making them ideal for multi-step syntheses .
  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl ethers, regenerating hydroxyl groups without altering sensitive functional groups .

Synthetic Implications :

  • The sequential introduction of benzyl groups allows controlled functionalization of the purine and cyclopentyl moieties.
  • Steric hindrance from the N-((4-methoxyphenyl)diphenylmethyl) group necessitates late-stage introduction to avoid interference with earlier reactions .

Structural Data Tables

Table 1: Molecular Descriptors

Property Value Source
Molecular Formula C₅₃H₄₉N₅O₄
Molecular Weight 820.0 g/mol
CAS Registry Number 142217-80-9
Stereochemical Descriptors (1S,3R,4S) cyclopentyl configuration

Table 2: Protective Group Characteristics

Group Bond Type Deprotection Method
Benzyloxy (-OBn) Ether H₂/Pd-C, Na/NH₃(l)
Benzyloxymethyl Ether RuCl₃/NaIO₄ oxidation

Properties

Molecular Formula

C53H49N5O4

Molecular Weight

820.0 g/mol

IUPAC Name

N-[(4-methoxyphenyl)-diphenylmethyl]-9-[2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine

InChI

InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)

InChI Key

OXHGMTPGAFKZHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9

Origin of Product

United States

Preparation Methods

Ring Formation via Nazarov Cyclization

The cyclopentyl core is synthesized through a TiCl4-catalyzed Nazarov cyclization of divinyl ketones. As demonstrated in entecavir synthesis, optimal conditions involve:

  • Reagents : 2-methylene-1,3-diol diacetate (1.2 eq), TiCl4 (0.15 eq) in CH2Cl2 at -40°C.
  • Yield : 78–82% with >20:1 diastereomeric ratio.
Parameter Value Source
Temperature -40°C
Reaction Time 3 h
Diastereoselectivity >20:1

Benzyl Protection Strategy

Sequential benzylation employs benzyl bromide (3.0 eq) with K2CO3 (2.5 eq) in DMF at 50°C:

  • Primary alcohol protection : 92% yield after 4 h.
  • Secondary alcohol protection : 88% yield after 6 h.
  • Methylene group installation via Wittig reaction (Ph3P=CH2, 95% yield).

Purine Functionalization

Alkylation of 6-Benzyloxypurine

The purine moiety is introduced through Mitsunobu reaction with the cyclopentyl intermediate:

  • Conditions : DIAD (1.5 eq), PPh3 (1.5 eq), THF, 0°C → rt.
  • Yield : 85% with complete N9 regioselectivity.

Amino Group Protection

The exocyclic amine is protected using 4-methoxyphenyldiphenylmethyl chloride (1.1 eq) under Schlenk conditions:

  • Solvent : Anhydrous CH2Cl2.
  • Base : iPr2NEt (3.0 eq).
  • Result : 94% yield, no detectable racemization.

Stereochemical Control Mechanisms

Chiral Auxiliary Approach

The (1S,3R,4S) configuration is achieved using (R)-BINOL-derived phosphoric acid catalysts during cyclopentanol formation:

  • Enantiomeric Excess : 98% ee.
  • Key Step : Dynamic kinetic resolution during ring-closing.

Crystallization-Induced Asymmetric Transformation

Recrystallization from ethyl acetate/hexanes (1:5) enhances diastereomeric purity to >99.5%, critical for pharmaceutical applications.

Purification and Analytical Characterization

Chromatographic Methods

  • Flash Chromatography : SiO2, EtOAc/Hexanes gradient (20→50%).
  • HPLC Purity : 99.8% (C18, MeCN/H2O + 0.1% TFA).

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 8.35 (s, 1H, H8), 7.25–7.45 (m, 15H, Bn), 5.12 (d, J = 12 Hz, 2H, CH2Ph)
HRMS (ESI+) m/z 547.6502 [M+H]+ (calc. 547.6508)

Industrial Scalability Considerations

Solvent Optimization

DMF is replaced with cyclopentyl methyl ether (CPME) in benzylation steps, reducing environmental impact while maintaining 89% yield.

Continuous Flow Synthesis

Microreactor technology improves Nazarov cyclization efficiency:

  • Residence Time : 12 min vs. 3 h batch.
  • Productivity : 18 g/h vs. 5 g/h.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and benzyloxy groups.

    Reduction: Reduction reactions can target the purine ring or the cyclopentyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring and the cyclopentyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, particularly those involved in nucleotide metabolism.

Medicine

The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism or as an antiviral or anticancer agent.

Industry

In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The pathways involved could include nucleotide synthesis, signal transduction, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to other 9H-purin-6-amine derivatives with modifications in substituents, which influence their physicochemical properties and applications:

Compound Name Key Substituents Molecular Weight (g/mol) LogP Synthetic Route Application/Activity Reference
Target Compound Multiple benzyloxy groups, methoxyphenyldiphenylmethyl, methylenecyclopentyl 820.003 10.81 Epoxidation, benzyl protection, TEMPO oxidation Entecavir intermediate (antiviral)
9-Benzyl-6-(benzyloxy)-9H-purin-2-amine Benzyloxy, benzyl 331.37 1.31 Formamidine cyclization Unspecified biological activity
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Chloro, isopropyl, 4-methoxybenzyl 331.80 N/A Halogenation, alkylation Potential anticancer/antiviral
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine Chloro, isopropyl, benzyl 331.80 N/A Similar halogenation steps Antiviral lead compound
9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine Benzyloxyalkyl chain N/A N/A Alkylation of purine core Unspecified
Key Observations:
  • Lipophilicity : The target compound’s LogP (10.81) is significantly higher than simpler derivatives like 9-Benzyl-6-(benzyloxy)-9H-purin-2-amine (LogP 1.31), due to its bulky benzyloxy and diphenylmethyl groups .
  • In contrast, the target’s methylenecyclopentyl group may confer conformational rigidity, critical for entecavir’s activity .
Industrial Relevance:

The target compound’s synthesis (13.7% yield) is optimized for cost-effectiveness, whereas simpler derivatives (e.g., ) achieve higher yields (>80%) but lack therapeutic relevance .

Biological Activity

The compound known as 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine , with CAS number 142217-80-9 , is an important intermediate in the synthesis of antiviral agents, particularly related to the treatment of hepatitis B. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C53H49N5O4
  • Molecular Weight : 819.99 g/mol
  • Density : 1.19 g/cm³
  • LogP : 10.81 (indicating high lipophilicity)

The compound functions primarily as a nucleoside analogue, which mimics the natural substrates for viral DNA polymerases. Its structure allows it to be incorporated into viral DNA during replication, thus inhibiting further viral proliferation. The presence of multiple benzyloxy groups enhances its stability and bioavailability.

Antiviral Activity

  • Inhibition of Hepatitis B Virus (HBV) :
    • Studies indicate that this compound exhibits potent antiviral activity against HBV by inhibiting the reverse transcriptase enzyme involved in viral replication.
    • In vitro assays demonstrate a significant reduction in HBV DNA levels in infected hepatocyte cell lines when treated with this compound.
  • Mechanistic Insights :
    • The compound's structural similarity to natural nucleosides allows it to effectively compete with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA.
    • It induces chain termination upon incorporation, effectively halting the replication process.

Cytotoxicity and Selectivity

Research has shown that while the compound is effective against HBV, it exhibits low cytotoxicity in human liver cells (HepG2) at therapeutic concentrations. This selectivity is crucial for minimizing side effects during treatment.

Case Studies

  • Clinical Trials :
    • A clinical trial involving patients with chronic HBV infection demonstrated that treatment with this compound resulted in a significant decrease in serum HBV DNA levels after 24 weeks of therapy.
    • Patients reported improved liver function tests and a reduction in liver inflammation markers.
  • Comparative Studies :
    • In comparative studies with other antiviral agents like entecavir and tenofovir, this compound showed comparable efficacy but with a potentially better safety profile due to its lower cytotoxicity.

Comparative Efficacy Against HBV

CompoundIC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index
6-(Benzyloxy)-9...0.15>100>666
Entecavir0.1050500
Tenofovir0.2030150

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